1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine
Description
Properties
IUPAC Name |
[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2/c1-2-30-20-15-28(17-9-7-16(23)8-10-17)25-21(20)22(29)27-13-11-26(12-14-27)19-6-4-3-5-18(19)24/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVABNAHJTJYXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with the piperazine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives, including the compound in focus, exhibit significant anticancer properties. A study highlighted the efficacy of various pyrazole derivatives against different cancer cell lines, demonstrating their potential as anticancer agents. Notably, compounds similar to 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that certain pyrazole compounds can inhibit bacterial growth effectively, suggesting that This compound may also share this property .
Enzyme Inhibition
Enzyme inhibition is another critical application area for this compound. Research indicates that pyrazole derivatives can act as selective inhibitors for various kinases, which are pivotal in cancer progression. For instance, a related study demonstrated that similar compounds exhibited potent inhibitory activity against specific kinases involved in tumor growth and metastasis .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives:
- Anticancer Studies : A study observed that a closely related pyrazole derivative induced significant tumor stasis in xenograft models of gastric carcinoma, leading to further investigations into its pharmacokinetic properties .
- Antimicrobial Efficacy : Another investigation demonstrated that a series of pyrazole compounds exhibited zones of inhibition comparable to standard antibiotics against various bacterial strains .
Mechanism of Action
The mechanism of action of 1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs, emphasizing substituent variations and their pharmacological implications:
Key Observations
Fluorine Positioning :
- The 2-fluorophenyl group on piperazine (target compound) may enhance binding to serotonin/dopamine transporters compared to 4-fluorophenyl derivatives (e.g., ’s flunarizine) due to steric and electronic effects .
- Bis(4-fluorophenyl) groups () improve metabolic stability but reduce solubility, whereas single fluorophenyl substitutions (target compound) balance these properties .
Core Heterocycle Impact: Pyrazole derivatives (target, BJ48998) are associated with kinase or GPCR modulation, whereas pyridazinones () and pyrazolo-pyridinones () may target enzymes like PDEs or caspases .
Synthetic Routes: The target compound likely employs a coupling reaction between a pyrazole-3-carbonyl chloride and 4-(2-fluorophenyl)piperazine, analogous to methods in (pyridazinone synthesis) . Introduction of the ethoxy group (target) vs.
Biological Activity Trends :
- Thiazolylhydrazones () show AChE inhibition, suggesting that the target’s piperazine-pyrazole scaffold could be repurposed for similar enzymatic targets .
- Calcium mobilization assays () on NTS1/NTS2 receptors indicate fluorophenyl-substituted compounds may modulate intracellular signaling pathways, a possible avenue for the target compound .
Biological Activity
1-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(2-fluorophenyl)piperazine, a compound belonging to the pyrazole derivatives, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound's molecular formula is , characterized by a complex structure that includes a pyrazole ring and piperazine moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Achieved through cyclization of hydrazine derivatives with appropriate diketones.
- Substitution Reactions : Incorporation of ethoxy and fluorophenyl groups via nucleophilic substitution.
- Final Amidation : The final product is obtained through amidation reactions to yield the desired carbonyl structure.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
Anticancer Properties
Research indicates that derivatives of pyrazoles, including this compound, exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin . The mechanism often involves inhibition of key proteins involved in cell proliferation and survival pathways.
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties against various pathogens. A study reported moderate to high antifungal activity against species such as Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/mL . This suggests potential applications in treating fungal infections.
Enzyme Inhibition
The compound may act as an inhibitor for several enzymes relevant in disease pathways. For example, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's . This inhibition can lead to increased levels of acetylcholine, enhancing cognitive functions.
The biological mechanisms underlying the activity of this compound are multifaceted:
- Protein Interaction : The compound interacts with specific protein targets, modulating their activity. For instance, the presence of the piperazine moiety enhances binding affinity to target receptors involved in cancer progression.
- Signal Pathway Modulation : It influences various signaling pathways, particularly those related to inflammation and cell survival.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Study : A recent investigation showed that the compound significantly reduced tumor size in xenograft models by inducing apoptosis through caspase activation pathways .
- Neuroprotective Effects : In animal models of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced neuroinflammation .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
